matrix protein, mumps virus
Description
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Properties
CAS No. |
156289-05-3 |
|---|---|
Molecular Formula |
C7H11NO3 |
Synonyms |
matrix protein, mumps virus |
Origin of Product |
United States |
Genomic Organization and Encoding of Muv M Protein
The Mumps virus, a member of the Paramyxoviridae family, possesses a non-segmented, single-stranded, negative-sense RNA genome that is approximately 15,384 nucleotides long. nih.govfrontiersin.orgfrontiersin.org This genome serves as a template for the transcription of seven distinct genes, each encoding one or more viral proteins. nih.govfrontiersin.orgnih.gov The matrix (M) protein is encoded by the M gene, which is positioned third in the viral genome. nih.govfrontiersin.org
The genomic arrangement follows a specific order, known as the "rule of six," which is crucial for efficient viral replication. The transcriptional units are organized tandemly along the genome. nih.govnih.gov
Table 1: Genomic Organization of Mumps Virus
| Gene Order | Gene | Protein Product(s) |
| 1 | N | Nucleoprotein |
| 2 | P | Phosphoprotein (P), V, and I proteins |
| 3 | M | Matrix Protein |
| 4 | F | Fusion Protein |
| 5 | SH | Small Hydrophobic Protein |
| 6 | HN | Hemagglutinin-Neuraminidase Protein |
| 7 | L | Large Protein (RNA Polymerase) |
This table outlines the sequential arrangement of genes within the Mumps virus genome. The M gene is strategically located between the P and F genes. nih.govfrontiersin.org
The M protein is translated from its corresponding mRNA, which is transcribed by the viral RNA-dependent RNA polymerase. The protein itself has a theoretical molecular mass of around 40 kDa. nih.gov Mass spectrometry analysis has confirmed the identity of the M protein and revealed a post-translational modification in the form of N-terminus acetylation. nih.gov
Structural Positioning of Muv M Protein Within the Mumps Virion Architecture
The mumps virion is a pleomorphic, enveloped particle. nih.gov The matrix protein is a key structural element that forms a layer, or matrix, directly beneath the host-derived lipid envelope. researchgate.netnih.govuniprot.org This strategic positioning allows it to act as a bridge, connecting the inner ribonucleoprotein (RNP) core with the outer viral envelope containing the surface glycoproteins. nih.govnih.govnih.gov
The RNP core is a helical structure composed of the genomic RNA tightly encapsidated by the nucleoprotein (NP), along with the phosphoprotein (P) and the large polymerase (L) protein. researchgate.netnih.gov The M protein interacts with this RNP complex, a crucial step for incorporating the viral genome into new virions. nih.govuniprot.org On its other side, the M protein is associated with the inner face of the viral membrane. nih.govuniprot.org It is believed to interact with the cytoplasmic tails of the two major surface glycoproteins: the hemagglutinin-neuraminidase (HN) and the fusion (F) proteins. nih.govnih.gov
Table 2: Structural Components of the Mumps Virion
| Virion Component | Constituent Proteins/Molecules | Location | Role |
| Envelope | Lipid Bilayer, Hemagglutinin-Neuraminidase (HN), Fusion (F) protein, Small Hydrophobic (SH) protein | Outermost layer | Attachment, fusion, entry |
| Matrix | Matrix (M) protein | Beneath the envelope | Links RNP to envelope, assembly, budding |
| Core (RNP) | Genomic RNA, Nucleoprotein (NP), Phosphoprotein (P), Large protein (L) | Innermost component | Genome protection, replication, transcription |
This table summarizes the architectural organization of the Mumps virion, highlighting the central position of the M protein. nih.govresearchgate.netnih.gov
Overview of Multifaceted Roles in the Mumps Virus Life Cycle
Molecular Architecture and Functional Domains of MuV M Protein
The M protein of the mumps virus is a cornerstone in the viral life cycle, orchestrating the assembly of viral components at the host cell membrane. uniprot.orguniprot.org Its structure and sequence contain specific motifs and domains that are essential for its multifaceted functions.
Primary Sequence Analysis and Identification of Conserved Motifs
The MuV M protein is a hydrophobic protein comprised of 375 amino acids. nih.gov Analysis of its primary sequence has identified specific, short amino acid sequences that are crucial for its function in viral budding.
A key functional motif identified within the N-terminal region of the MuV M protein is the 24-FPVI-27 sequence. nih.govasm.org This motif is classified as a late budding domain (L-domain). Disruption of this specific sequence has been shown to result in poor production of virus-like particles (VLPs), highlighting its critical role in the final stages of viral egress from the host cell. nih.govasm.org
This FPVI sequence is similar to the FPIV motif found in other paramyxoviruses, such as Parainfluenza virus 5 (PIV5) and Newcastle disease virus (NDV). nih.govasm.orgresearchgate.net These FPIV-like motifs are believed to function by recruiting host proteins, specifically components of the endosomal sorting complexes required for transport (ESCRT) machinery, to the sites of virus assembly, thereby facilitating the budding process. nih.govnih.gov However, it is noteworthy that not all paramyxovirus M proteins possess these FPIV-like sequences; for instance, they are absent in the M proteins of Nipah virus and Sendai virus. asm.org
Prediction and Analysis of Putative Functional Domains (e.g., N-terminal, C-terminal domains)
Bioinformatic predictions and structural studies indicate that the MuV M protein is organized into distinct functional domains. uniprot.orguniprot.org The protein consists of an N-terminal domain and a C-terminal domain, both of which are predicted to have a viral matrix protein fold. uniprot.orguniprot.orgnih.gov These domains are composed of β-sandwich folds. nih.gov The M protein plays a crucial role in virus assembly through its interactions with the ribonucleoprotein (RNP) complex and the viral membrane. uniprot.orguniprot.org For many paramyxoviruses, the C-terminal region of the M protein is implicated in the critical interaction with the nucleocapsid (N) protein. karger.com In mumps virus, a specific DWD sequence on the nucleocapsid protein is recognized by the M protein, an interaction that is essential for efficient VLP production. asm.org
Detection of Bcl-2 Homology (BH3-like) Motifs
A significant feature discovered within the MuV M protein sequence is a Bcl-2 homology 3 (BH3)-like motif. nih.govresearchgate.netplos.org This motif suggests a role for the M protein in modulating host cell apoptosis.
The BH3-like motif in the Mumps M protein has been identified within the amino acid sequence 312–326. researchgate.netresearchgate.net This region contains conserved residues, such as Leucine (B10760876) (L), Glycine (B1666218) (G), and Glutamic acid (E), which are also found in the BH3 domains of cellular Bcl-2 family proteins. nih.govresearchgate.netresearchgate.net Research suggests that this BH3-like motif enables the M protein to interact directly with pro-apoptotic host proteins, specifically Bax. nih.govresearchgate.netplos.org This interaction is proposed to trigger the intrinsic apoptotic pathway, leading to the programmed death of the infected cell. nih.govplos.org The M protein's BH3 domain is thought to bind to the BH2 motif of Bax, leading to Bax activation, oligomerization on the mitochondrial membrane, and subsequent activation of the caspase cascade. nih.govplos.org
Comparative Molecular Analysis of MuV M Protein with Other Paramyxovirus Matrix Proteins
Comparing the MuV M protein with its counterparts in other members of the Paramyxoviridae family provides insights into its evolutionary relationships and functional specificities.
Sequence Homology and Evolutionary Divergence
The MuV M protein shares sequence homology with other paramyxovirus M proteins, though the degree of identity varies. For example, the M protein of Newcastle disease virus (NDV) has over 20% sequence identity with the M proteins of mumps, measles, and parainfluenza viruses. nih.govpnas.org More specific analysis has shown sequence identities of 22.82% with NDV, 19.66% with measles virus, and 18.52% with Peste des Petits Ruminants Virus (PPRV). nih.gov
Table 1: Sequence Identity of Mumps Virus M Protein with Other Paramyxovirus M Proteins
| Compared Virus | Genus | Sequence Identity (%) |
|---|---|---|
| Newcastle disease virus (NDV) | Avulavirus | 22.82 |
| Measles virus (MeV) | Morbillivirus | 19.66 |
| Peste des Petits Ruminants Virus (PPRV) | Morbillivirus | 18.52 |
Functional Conservation and Distinctive Characteristics among Paramyxoviridae Matrix Proteins
The primary function of the M protein as the central organizer of virion assembly and budding is highly conserved across the Paramyxoviridae family. asm.orgnih.govkarger.comnih.gov However, there are notable distinctions in the specific mechanisms and protein-protein interactions employed by different paramyxoviruses.
A key conserved function is the interaction between the M protein and the nucleocapsid (N) protein, which is vital for packaging the viral genome. karger.comasm.org Interestingly, the specificity of this interaction can be determined by very short sequences. For instance, the Mumps M protein recognizes a DWD motif near the C-terminus of its own N protein, whereas the PIV5 M protein recognizes a DLD motif. This difference makes the PIV5 N protein incompatible with the Mumps M protein. asm.org
While many paramyxovirus M proteins can efficiently induce the formation of VLPs when expressed alone, the Mumps M protein exhibits a distinctive requirement for co-expression with the nucleocapsid (NP) and fusion (F) proteins to achieve maximum particle production. nih.govasm.org This indicates a more complex interplay of viral components is necessary for efficient MuV assembly.
The presence of a functional BH3-like motif, enabling the M protein to induce apoptosis, is a significant characteristic of the Mumps virus. nih.govplos.org Similar motifs have also been detected in the M proteins of other paramyxoviruses like measles virus and PPRV, suggesting a potentially conserved mechanism for manipulating host cell survival pathways among certain members of the family. nih.govresearchgate.net
Table 2: Functional Comparison of Mumps Virus M Protein with Other Paramyxovirus M Proteins
| Function | Mumps Virus (MuV) | Other Paramyxoviruses |
|---|---|---|
| Virus Assembly/Budding | Central organizer, requires M, NP, and F for efficient VLP production. nih.govasm.org | Conserved role as assembly organizer. nih.govnih.gov Some (e.g., HPIV-1, Sendai) can form VLPs with M alone. karger.com |
| Late Budding Domain | Contains an N-terminal FPVI motif. nih.govasm.org | FPIV-like motifs present in some (e.g., PIV5, NDV) but absent in others (e.g., Nipah, Sendai). asm.org |
| M-N Protein Interaction | Recognizes a DWD sequence on the N protein. asm.org | Interaction is conserved. karger.com Specificity varies (e.g., PIV5 M recognizes a DLD sequence). asm.org |
| Apoptosis Induction | Contains a C-terminal BH3-like motif that interacts with Bax to induce apoptosis. nih.govplos.org | BH3-like motifs are also found in Measles and PPRV M proteins. nih.govresearchgate.net |
Initiation and Coordination of Mumps Virion Assembly
The assembly of new mumps virions is a highly organized process initiated and coordinated by the M protein. uniprot.orgnih.gov This protein acts as a scaffold, bringing together the internal viral components and the envelope proteins at specific sites on the plasma membrane, priming them for budding. nih.gov
Interaction with the Viral Ribonucleoprotein (RNP) Complex
The M protein plays a critical role in virus assembly through its interaction with the viral ribonucleoprotein (RNP) complex. uniprot.org The RNP complex is composed of the viral RNA genome encapsidated by the nucleocapsid (N) protein, along with the phosphoprotein (P) and the large (L) protein, which together form the RNA-dependent RNA polymerase. asm.orgasm.org The M protein is believed to interact with the RNP complex, likely through the N protein, to guide it to the sites of viral assembly at the plasma membrane. asm.orgasm.org This interaction is essential for the incorporation of the viral genome into the budding virion. nih.gov Studies have shown that for efficient production of virus-like particles (VLPs), co-expression of the M protein with the N protein is necessary. nih.govasm.org
Association with Viral Envelope Glycoproteins (Hemagglutinin-Neuraminidase and Fusion Proteins)
The M protein also associates with the viral envelope glycoproteins, namely the hemagglutinin-neuraminidase (HN) and fusion (F) proteins, which are embedded in the host cell's plasma membrane. wikipedia.orgsemanticscholar.org The M protein interacts with the cytoplasmic tails of these glycoproteins, effectively linking the internal RNP complex to the outer viral envelope. wikipedia.orgsemanticscholar.org This interaction is crucial for the incorporation of the glycoproteins into the budding virion, which are essential for the infectivity of the progeny virus. nih.govproteopedia.orguniprot.org Research on virus-like particles (VLPs) has demonstrated that the co-expression of the M protein with the F protein, and to a lesser extent the HN protein, significantly enhances the production of VLPs. nih.govasm.org Specifically, the F protein has been identified as a major contributor to VLP production when co-expressed with the M and N proteins. nih.govasm.org
Molecular Mechanism of Viral Particle Egress
The egress of newly formed viral particles from the host cell is a complex process that involves the hijacking of cellular machinery by the virus. The MuV M protein is a key player in this process, recruiting and subverting host factors to facilitate membrane remodeling and budding.
Recruitment and Subversion of Host Endosomal Sorting Complex Required for Transport (ESCRT) Machinery
The M protein facilitates viral budding by recruiting components of the host's Endosomal Sorting Complex Required for Transport (ESCRT) machinery. wikipedia.orgmdpi.com The ESCRT pathway is a cellular system normally involved in membrane remodeling processes like the formation of multivesicular bodies. mdpi.com The MuV M protein contains a late domain motif, specifically the sequence 24-FPVI-27, which is crucial for this interaction. nih.gov Disruption of this sequence significantly impairs the production of virus-like particles. nih.gov Through this motif, the M protein is thought to recruit ESCRT components, such as those from the CHMP (charged multivesicular body protein) family, to the site of budding. nih.govmdpi.com This recruitment is essential for the final steps of membrane scission and the release of the mature virion from the host cell. wikipedia.org
Involvement of Host Factors in Membrane Remodeling and Budding (e.g., Host Class E Proteins)
The budding process of the mumps virus is dependent on the involvement of host Class E proteins, which are part of the ESCRT machinery. nih.govwikipedia.org Experimental evidence shows that the production of mumps VLPs is significantly inhibited when dominant-negative versions of the Class E proteins Vps4A and Chmp4b are expressed. nih.gov Vps4 is an AAA-ATPase that provides the energy required for the disassembly of the ESCRT complexes, a crucial step for the final membrane scission event. nih.gov The recruitment of these host factors by the M protein is a critical step in the viral egress process. nih.gov Furthermore, the host protein angiomotin-like 1 (AMOTL1) has been identified as a linker that connects the M protein of mumps virus to NEDD4 family ubiquitin ligases, which are also involved in the ESCRT pathway. mdpi.com
Role of Intracellular Transport Systems in M Protein Trafficking and Virus Release (e.g., Rab11-mediated transport)
Intracellular transport systems play a vital role in trafficking the M protein and other viral components to the site of assembly and release. In polarized epithelial cells, the release of mumps virus is facilitated by a Rab11-mediated transport system. nih.govjst.go.jp Rab11 is a small GTPase that regulates the trafficking of recycling endosomes. nih.govjst.go.jp Studies have shown that the intracellular transport of the mumps virus RNP complex to the apical membrane of polarized cells is dependent on Rab11-positive endosomes. nih.govjst.go.jpresearchgate.net While the direct involvement of Rab11 in M protein transport is still under investigation, it is suggested that the M protein may utilize a transport machinery regulated by Rab11, or its accumulation at the apical surface could be due to its interaction with the RNP complex, which is transported via the Rab11 pathway. nih.gov Disruption of Rab11 function has been shown to impair the efficient release of the virus. nih.gov
Table 1: Key Interactions of Mumps Virus M Protein in Viral Assembly
| Interacting Partner | Role in Viral Assembly | Supporting Evidence |
| Ribonucleoprotein (RNP) Complex | Guides the viral genome to the assembly site. uniprot.orgasm.org | Co-expression with N protein is crucial for efficient VLP production. nih.govasm.org |
| Fusion (F) Protein | Major contributor to the formation of the viral envelope and VLP production. nih.govasm.org | Co-expression with M and N proteins leads to maximum VLP production. nih.govasm.org |
| Hemagglutinin-Neuraminidase (HN) Protein | Minor contributor to VLP formation compared to the F protein. nih.govasm.org | Association with M protein facilitates its incorporation into the virion. wikipedia.orgsemanticscholar.org |
| ESCRT Machinery (e.g., Vps4A, Chmp4b) | Recruited by the M protein to mediate membrane scission and viral release. nih.govwikipedia.org | Dominant-negative mutants of these proteins inhibit VLP production. nih.gov |
| Angiomotin-like 1 (AMOTL1) | Acts as a bridge between the M protein and NEDD4 family ubiquitin ligases. mdpi.com | Co-expression studies demonstrate this three-way interaction. mdpi.com |
| Rab11-mediated Transport System | Facilitates the transport of the RNP complex to the viral release site. nih.govjst.go.jp | Disruption of Rab11 function impairs efficient virus release. nih.gov |
Muv M Protein Interactions with Host Cellular Machinery and Processes
Modulation of Host Cellular Pathways
The M protein strategically modulates host cellular pathways, a key aspect of which involves its interaction with proteins within the nucleus, significantly impacting the later stages of the viral life cycle.
Research has identified the nucleolar protein Treacle as a significant interaction partner for the MuV M protein. asm.orgnih.govresearchgate.net The nucleolus, primarily known as the site of ribosome biosynthesis, is a complex structure composed of various factors that many viruses target to aid their replication. asm.orgnih.govresearchgate.net The MuV M protein, which is partially localized in the nucleolus, colocalizes and directly interacts with Treacle. asm.orgresearchgate.netresearchgate.net
This interaction has profound implications for the formation of new viral particles. Studies using small interfering RNAs (siRNAs) to suppress Treacle expression have shown a marked reduction in the proliferative potential of MuV. asm.orgresearchgate.net Further investigation revealed that while the knockdown of Treacle did not affect viral RNA or protein synthesis, it significantly impaired the production of infectious virus particles. asm.orgnih.govresearchgate.net This indicates that the M protein's engagement with Treacle is crucial for the late stages of the viral life cycle, specifically for the efficient assembly and budding of new virions. asm.orgnih.gov
Table 1: Impact of Treacle Knockdown on Mumps Virus (MuV) Replication
| Experimental Condition | Effect on Viral RNA/Protein Synthesis | Effect on Infectious Particle Production | Implication for M-Treacle Interaction |
|---|---|---|---|
| Treacle Knockdown | No significant effect asm.orgnih.govresearchgate.net | Impaired/Reduced asm.orgnih.govresearchgate.net | Essential for late-stage viral particle formation asm.orgnih.gov |
Beyond direct interaction, MuV infection leads to a notable change in the subcellular distribution of Treacle. asm.orgnih.gov In uninfected cells, Treacle has a specific localization within the nucleolus. However, in MuV-infected cells, Treacle becomes redistributed throughout the nucleus. asm.orgnih.govnih.gov This virally-induced relocalization suggests that the M protein actively manipulates the location of its interacting partners to support its functions in viral propagation. asm.orgnih.govresearchgate.net The altered localization of Treacle, driven by the viral infection, is believed to be important for the M protein to effectively carry out its roles late in the MuV life cycle. asm.orgnih.govresearchgate.net
Induction of Host Cell Apoptosis Mechanisms
The MuV M protein is also capable of inducing apoptosis, or programmed cell death, in host cells. This process is mediated through specific molecular interactions and the activation of key cellular apoptotic pathways.
Expression of the MuV M protein alone is sufficient to trigger apoptosis in certain cell types, such as human colorectal cancer (CRC) cells. researchgate.net Diagnostic methods have confirmed that treatment with the M protein leads to the upregulation of pro-apoptotic proteins and subsequent cell death. researchgate.net Flow cytometry analysis has demonstrated a time-dependent increase in the rate of apoptosis in cells expressing the M protein compared to control groups. researchgate.net This suggests that the M protein itself contains the necessary elements to initiate the host cell's intrinsic death program, potentially as a strategy for viral spread or to evade the host immune response.
Bioinformatic studies have identified a region within the MuV M protein (amino acids 312-326) that resembles a BH3 motif. researchgate.net BH3 motifs are critical domains found in proteins of the Bcl-2 family that regulate apoptosis. nih.gov61.8.75 These motifs can mediate interactions that either promote or inhibit cell death. nih.gov The BH3-like motif in the MuV M protein contains conserved residues, including leucine (B10760876) (L), glycine (B1666218) (G), and glutamic acid (E), that are also found in the BH3 motifs of cellular Bcl-2 family proteins. researchgate.net
This finding has led to the hypothesis that the M protein's BH3 motif may directly interact with pro-apoptotic host proteins like Bax. researchgate.net The interaction between BH3-only proteins and effector proteins like Bax is a key step in initiating mitochondrial outer membrane permeabilization, a point of no return in the apoptotic cascade. 61.8.75nih.gov Studies have shown that the expression of the MuV M gene leads to a significant increase in the mRNA levels of Bax, supporting the protein's role in activating this pro-apoptotic pathway. researchgate.net
Table 2: Apoptotic Protein mRNA Regulation by MuV M Protein
| Gene | Relative mRNA Level Change (vs. Control) | Role in Apoptosis |
|---|---|---|
| Bax | Upregulated researchgate.net | Pro-apoptotic nih.gov |
| Bcl-2 | Upregulated researchgate.net | Anti-apoptotic nih.gov |
| Bax/Bcl-2 Ratio | Increased researchgate.net | Pro-apoptotic shift |
| Caspase 8 | Upregulated researchgate.net | Initiator Caspase portlandpress.comnih.gov |
| Caspase 9 | Upregulated researchgate.net | Initiator Caspase portlandpress.comnih.gov |
| p53 | Upregulated researchgate.net | Tumor Suppressor/Apoptosis Regulator |
The induction of apoptosis by the MuV M protein culminates in the activation of caspases, the executioner enzymes of programmed cell death. researchgate.netnih.gov Caspases are synthesized as inactive zymogens and are activated through a proteolytic cascade. nih.gov Research demonstrates that the presence of the M protein leads to a dramatic increase in the activity of effector caspases, specifically caspase-3 and caspase-7. researchgate.net In one study, the activity of these caspases was over 28 times higher in the M protein group compared to the control group. researchgate.net Furthermore, the mRNA levels of initiator caspases, caspase-8 and caspase-9, were also found to be upregulated, indicating that the M protein triggers the upstream signaling events that lead to the full activation of the caspase cascade. researchgate.netportlandpress.com
Regulation of Intracellular Protein Transport and Localization
The Mumps virus (MuV) matrix (M) protein plays a central role in coordinating the assembly of viral components at the plasma membrane, leading to the budding and release of new virions. nih.gov A critical aspect of this process in relevant physiological contexts, such as the respiratory tract, is the directional transport and localized accumulation of viral proteins within polarized epithelial cells. nih.govresearchgate.net
Apical Accumulation of MuV M Protein in Polarized Epithelial Cells
In polarized epithelial cells, which form barriers in tissues and possess distinct apical and basolateral membrane domains, the release of MuV is predominantly directed towards the apical surface. nih.govresearchgate.netnih.gov This polarized budding is crucial for efficient virus shedding and person-to-person transmission. researchgate.net Foundational to this process is the targeted transport and accumulation of viral structural proteins, including the matrix protein, to the apical membrane. nih.govmdpi.com
Research using well-established polarized epithelial cell line models, such as Madin-Darby canine kidney (MDCK) and human lung adenocarcinoma (Calu-3) cells, has demonstrated that the MuV M protein, along with the nucleocapsid (N) and hemagglutinin-neuraminidase (HN) proteins, is predominantly transported to and accumulates at the apical surface of infected cells. nih.govmdpi.com This directed transport ensures that viral assembly and budding occur at the correct cellular pole for effective onward transmission. researchgate.net
An alternative hypothesis for the apical accumulation of the M protein is its potential association with a stable apical binding partner, such as the N protein. nih.gov The interaction between the matrix and nucleocapsid proteins is a known critical step for the assembly of many paramyxoviruses. nih.govnih.govmdpi.com It is postulated that the Rab11-mediated transport of the vRNP to the apical surface facilitates the interaction between the N and M proteins, thereby concentrating the M protein at the site of budding. nih.gov This model is supported by observations in other paramyxoviruses, like Nipah virus, where the M protein itself is targeted to the apical membrane and is thought to drive the redistribution of viral glycoproteins to that location. nih.gov
Table 1: Summary of Research Findings on MuV M Protein Apical Accumulation
| Cell Line Model | Viral Protein Studied | Observed Localization | Implicated Host Machinery | Key Finding | Reference |
| MDCK | M, N, HN | Predominantly Apical | Rab11, Microtubules | MuV components accumulate at the apical surface for polarized release. | nih.gov |
| Calu-3 | M, N, HN | Predominantly Apical | Rab11 | Confirms apical release and protein accumulation in a human respiratory cell line. | nih.govmdpi.com |
| MDCK | N (as vRNP), M | Apical | Rab11 | Disruption of Rab11 function reduces virus release but does not change apical polarity. | nih.govnih.gov |
Genotypic and Mutational Analysis of Muv M Protein
Genetic Variability of the MuV M Gene Across Different Mumps Virus Genotypes
The mumps virus is a non-segmented, negative-strand RNA virus with a genome that encodes seven primary proteins: Nucleoprotein (NP), Phosphoprotein (P), Matrix (M), Fusion (F), Small Hydrophobic (SH), Hemagglutinin-Neuraminidase (HN), and the Large polymerase (L) protein. nih.govnih.govnih.govfrontiersin.org Mumps viruses are classified into 12 distinct genotypes, designated A through N, based on the genetic sequence of the small hydrophobic (SH) gene. nih.govcdc.gov This genotyping is a standard method for tracking transmission pathways and epidemiological links during outbreaks. cdc.gov
While the SH gene is the primary target for genotyping due to its high variability, genetic diversity exists across the entire viral genome. nih.gov Strains from different genotypes exhibit numerous nucleotide and amino acid differences across all their genes, including the M gene. nih.gov For instance, the Jeryl Lynn vaccine strain and the highly neurovirulent 88-1961 wild-type strain belong to different genotypes and differ by 989 bases throughout their genomes, indicating widespread genetic variation. nih.gov This inherent variability implies that the M gene sequence also differs among genotypes, which can contribute to variations in protein function and, consequently, viral phenotype. However, detailed comparative sequence analyses focusing specifically on the M gene across all 12 genotypes are less common in routine surveillance, which prioritizes the SH gene. cdc.govresearchgate.net
Impact of Targeted Amino Acid Substitutions on MuV M Protein Functionality
Targeted changes in the amino acid sequence of the M protein have profound effects on its function, influencing everything from the efficiency of viral particle formation to the pathogenic characteristics of the virus.
The M protein is a central organizer of viral assembly. nih.gov However, studies using virus-like particle (VLP) production systems have demonstrated that the MuV M protein, when expressed alone, is capable of inducing only very low levels of particle release. nih.govnih.gov Efficient VLP production and budding require a cooperative interaction between the M protein and other viral structural proteins, particularly the nucleocapsid (NP) and fusion (F) proteins. nih.govnih.govresearchgate.net
The co-expression of M, NP, and F proteins leads to a significant increase in VLP release, with production levels approximately 25-fold higher than with M alone. nih.gov This indicates that while M is essential for budding, its efficiency is dramatically enhanced by interactions with other viral components. VLPs produced through this cooperative action are morphologically similar to authentic mumps virions, confirming the validity of these experimental systems. nih.govresearchgate.net
Specific mutations within the M protein can severely impair its function. A notable example is the disruption of a conserved sequence near the N-terminus, 24-FPVI-27. This sequence is similar to the 20-FPIV-24 motif in the related parainfluenza virus 5 (PIV5), which is critical for its budding function. nih.gov Experimental mutagenesis targeting these residues in the MuV M protein has confirmed their importance.
| M Protein Mutant | Targeted Residue | Effect on VLP Production | Reference |
|---|---|---|---|
| F24A | Phenylalanine-24 | Inhibited VLP production | nih.gov |
| P25A | Proline-25 | Inhibited VLP production | nih.gov |
| V26A | Valine-26 | Inhibited VLP production | nih.gov |
| I27A | Isoleucine-27 | Inhibited VLP production | nih.gov |
These findings underscore that specific, conserved domains within the M protein are indispensable for its role in mediating the budding of viral particles from the host cell membrane. nih.gov
Mumps virus is known to be highly neurotropic, and in some cases, can cause severe neurological complications like meningitis. nih.govjohnshopkins.edu Genetic variations in the M protein have been directly linked to the degree of mumps virus neurovirulence.
In a key study comparing a non-neurovirulent Jeryl Lynn vaccine strain with a highly neurovirulent wild-type strain (88-1961), researchers identified specific amino acid substitutions associated with changes in the virulence phenotype. johnshopkins.edu By passaging the Jeryl Lynn vaccine strain in human neural cells, they generated a neuroadapted variant with enhanced neurovirulence. nih.govjohnshopkins.edu
| Protein | Amino Acid Change | Parental Strain (Jeryl Lynn) | Neuroadapted Strain | Reference |
|---|---|---|---|---|
| Nucleoprotein (NP) | Asn→Asp at position 451 | Asn | Asp | johnshopkins.edu |
| Matrix (M) | Ala→Thr at position 64 | Ala | Thr | johnshopkins.edu |
| Polymerase (L) | Glu→Asp at position 1165 | Glu | Asp | nih.gov |
The substitution of Alanine (B10760859) to Threonine at position 64 of the M protein, in conjunction with changes in the NP and L proteins, was correlated with the increased neurovirulence of the adapted strain. johnshopkins.edu This demonstrates that the M protein not only functions in viral assembly but also contributes to the molecular mechanisms of mumps pathogenesis, influencing the virus's ability to cause disease in the central nervous system.
Approaches to Experimental Mutagenesis and Resultant Functional Insights
The functional roles of the MuV M protein and the effects of specific mutations have been elucidated through several powerful experimental approaches.
Site-Directed Mutagenesis: This technique allows researchers to introduce precise changes into the M gene's sequence. As described previously, site-directed mutagenesis was used to create single alanine substitutions in the 24-FPVI-27 motif of the M protein. nih.gov By expressing these mutant proteins and observing a dramatic reduction in VLP production, scientists were able to definitively link this specific sequence to the protein's budding function. This approach is fundamental for dissecting the roles of individual amino acids or domains. nih.govnih.gov
Experimental Evolution/Cell Passaging: Viral adaptation to new environments, such as different cell types, is a form of experimental evolution that can select for functionally significant mutations. The neuroadaptation of the Jeryl Lynn mumps strain by passaging it through human neural cells is a prime example. nih.govjohnshopkins.edu This process led to the spontaneous emergence of mutations, including the key substitution in the M protein, that enhanced the virus's fitness in that specific cellular environment, providing a direct link between a specific mutation and a pathogenic phenotype (neurovirulence). johnshopkins.edu
Reverse Genetics: The development of reverse genetics systems for mumps virus has been a major technological advance. nih.gov These systems allow for the generation of infectious virus entirely from cloned cDNA. This means researchers can introduce any desired mutation into the full-length viral genome, including the M gene, and then "rescue" a recombinant virus carrying that specific change. nih.gov This provides the ultimate tool for studying the impact of M protein mutations within the context of a live viral infection, facilitating the rational design of attenuated vaccine candidates and detailed studies of viral replication and pathogenesis. nih.gov
These experimental strategies, from targeted single-residue changes to the generation of whole mutant viruses, are indispensable for providing functional insights into the complex and critical roles of the mumps virus M protein.
Compound and Gene-Product List
| Name | Type |
| Matrix protein (M) | Protein |
| Nucleoprotein (NP) | Protein |
| Phosphoprotein (P) | Protein |
| Fusion protein (F) | Protein |
| Small Hydrophobic protein (SH) | Protein |
| Hemagglutinin-Neuraminidase (HN) | Protein |
| Large polymerase (L) | Protein |
| Alanine | Amino Acid |
| Threonine | Amino Acid |
| Phenylalanine | Amino Acid |
| Proline | Amino Acid |
| Valine | Amino Acid |
| Isoleucine | Amino Acid |
| Asparagine | Amino Acid |
| Aspartic Acid | Amino Acid |
| Glutamic Acid | Amino Acid |
| M gene | Gene |
| SH gene | Gene |
Advanced Research Methodologies for Muv M Protein Studies
Biochemical and Biophysical Characterization Techniques
The biochemical and biophysical properties of the MuV M protein are fundamental to its function. Researchers utilize a range of techniques to purify and characterize the protein. Expression of the M protein, often along with other viral proteins like nucleocapsid (NP) and fusion (F) proteins, in mammalian cells such as 293T cells, is a common starting point. nih.govnih.gov
Following expression, the protein can be purified from cell lysates or from released virus-like particles (VLPs) using methods like centrifugation through sucrose (B13894) cushions and flotation on sucrose gradients. nih.gov The purified proteins are then fractionated by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) and can be detected using techniques like phosphorimaging if they have been radiolabeled. nih.gov Western blotting with specific antibodies against the M protein is also a standard method for its detection and quantification. frontiersin.org
Biophysical techniques such as differential scanning calorimetry (DSC) and circular dichroism (CD) spectroscopy are employed to study the structural characteristics and stability of viral proteins. For instance, these methods have been used to demonstrate that domains of the related Mumps phosphoprotein (P) can exist in a molten globule state, possessing secondary structure but lacking a fixed tertiary structure in solution. nih.gov While specific DSC or CD studies on the MuV M protein are not detailed in the provided context, these techniques are broadly applicable for characterizing its folding and stability.
Table 1: Key Biochemical and Biophysical Techniques for MuV M Protein Analysis
| Technique | Application | Purpose |
| SDS-PAGE | Separation of proteins based on size. | To resolve viral proteins from cell lysates or purified VLPs. nih.gov |
| Western Blotting | Detection of specific proteins using antibodies. | To identify and quantify MuV M protein expression. frontiersin.org |
| Sucrose Gradient Centrifugation | Purification of virions and VLPs based on density. | To isolate particles for further analysis. nih.gov |
| Radiolabeling & Phosphorimaging | Detection and quantification of proteins. | To measure the efficiency of VLP production. nih.gov |
| Differential Scanning Calorimetry (DSC) | Measurement of heat capacity changes during thermal denaturation. | To study the thermodynamic stability and folding of the protein. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Measurement of the differential absorption of left- and right-circularly polarized light. | To determine the secondary structure content (e.g., alpha-helices, beta-sheets) of the protein. nih.gov |
Cellular Imaging and Advanced Microscopy Techniques
Visualizing the subcellular localization of the M protein and the process of viral budding is crucial for understanding its function. Advanced microscopy techniques are indispensable for these studies.
Confocal Microscopy allows for the high-resolution imaging of fluorescently labeled proteins within cells. While direct examples of confocal microscopy for MuV M protein are not extensively detailed in the search results, it is a standard method used to observe the co-localization of viral proteins within infected cells. For example, it has been used to show that the Mumps N and P proteins form the core structure of viral inclusion bodies. nih.gov This technique would be similarly applied to determine if the M protein co-localizes with these inclusion bodies or with specific cellular membranes, which is essential for its role in assembly.
Electron Microscopy (EM) provides ultra-high-resolution images, making it the gold standard for visualizing virions and VLPs. nih.govresearchgate.net Transmission electron microscopy (TEM) of negatively stained samples is used to confirm the morphology of VLPs produced by the expression of M protein, often in combination with other structural proteins like NP and F. nih.govnih.gov These studies have shown that the resulting VLPs are morphologically similar to authentic Mumps virions, confirming the M protein's central role in particle formation. nih.govpsu.edu EM has also been used to characterize the structure of nucleocapsid-like particles, revealing ring-like structures with distinct subunits. nih.gov
Table 2: Microscopy Techniques for Visualizing MuV M Protein and Viral Structures
| Microscopy Technique | Primary Application | Key Findings for MuV and Related Proteins |
| Confocal Microscopy | Visualizing the subcellular localization of fluorescently tagged proteins. | Used to show N and P proteins forming the skeleton of viral inclusion bodies. nih.gov |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of viral particles and subcellular structures. | Confirmed that VLPs produced by M, NP, and F protein co-expression are morphologically similar to native MuV virions. nih.govnih.gov Visualized nucleocapsid-like ring structures formed by NP and P proteins. nih.gov |
Molecular Interaction Assays
The M protein functions by orchestrating interactions between the viral ribonucleoprotein (RNP) complex and the viral glycoproteins embedded in the host cell membrane. uniprot.org Identifying these protein-protein interactions is key to understanding the assembly mechanism.
Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in the cellular environment. In this assay, an antibody targeting a known protein (the "bait," e.g., the M protein) is used to pull that protein out of a cell lysate. Any proteins that are bound to the bait protein will be pulled down as well and can be identified by Western blotting. For instance, Co-IP has been used to examine the interactions within the Mumps virus polymerase complex (NP-P-L). nih.gov This same methodology is applied to identify interactions between the M protein and other viral components like the F, HN, and NP proteins, as well as potential host factors involved in budding. The efficient production of VLPs when M is co-expressed with NP and F strongly suggests direct or indirect interactions between these proteins. nih.govnih.gov
Bioinformatics and Computational Modeling for Structure-Function Prediction and Interaction Mapping
In the absence of a high-resolution experimental structure for the full-length MuV M protein, bioinformatics and computational modeling are powerful tools for gaining structural and functional insights.
Sequence Analysis and Homology Modeling: The amino acid sequence of the MuV M protein can be analyzed to identify conserved domains and motifs. Databases like UniProt provide extensive information, including predicted domains and sequence similarities to other paramyxovirus M proteins. uniprot.org For example, a critical sequence motif, 24-FPVI-27, was identified in the MuV M protein based on its similarity to a functional budding motif in the related parainfluenza virus 5 (PIV5). nih.govnih.gov Homology modeling can be used to build a 3D structural model of the M protein based on the known structures of related viral matrix proteins, which can then be used to predict regions involved in oligomerization or interaction with other proteins.
Interaction Mapping: Bioinformatics tools can predict potential protein-protein interaction sites. A recent study combined bioinformatics analysis with experimental work to propose that a BH3-like motif within the Mumps M protein may interact with the host pro-apoptotic protein Bax, suggesting a role for M in modulating host cell apoptosis. nih.govplos.org This highlights how computational approaches can generate testable hypotheses about the M protein's functions beyond viral assembly.
Table 3: Bioinformatics and Computational Approaches in MuV M Protein Research
| Approach | Description | Example Application |
| Sequence Alignment | Comparing the amino acid sequence of MuV M with other proteins. | Identification of the conserved 24-FPVI-27 late-domain-like motif crucial for budding. nih.govnih.gov |
| Protein Domain Prediction | Using databases like InterPro and Pfam to identify functional domains. | UniProt entry for MuV M protein shows predicted N-terminal and C-terminal domains. uniprot.org |
| Homology Modeling | Building a 3D model of a protein based on an experimentally determined structure of a related protein. | Can be used to predict the overall fold and potential interaction surfaces of the M protein. |
| Motif Searching | Scanning a protein sequence for known short functional motifs. | Identification of a potential BH3 motif in the M protein, suggesting an interaction with Bcl-2 family proteins. nih.govplos.org |
Functional Assays for Viral Assembly and Budding
The ultimate test of the M protein's function lies in its ability to drive the formation and release of viral particles. Functional assays are designed to quantify this activity.
Virus-Like Particle (VLP) Production Assays: This is a cornerstone technique for studying M protein function. nih.govresearchgate.net The gene for the M protein, either alone or in combination with other viral structural protein genes (like NP, F, and HN), is transfected into cultured cells. nih.gov The particles released into the culture supernatant are then harvested and quantified. nih.govnih.gov Studies have shown that while the MuV M protein can induce the release of a small number of particles on its own, the efficiency is dramatically increased by the co-expression of NP and the F protein. nih.govpsu.edu
The functionality of the M protein can be further dissected through mutagenesis. For example, by introducing alanine (B10760859) substitutions into the predicted 24-FPVI-27 motif, researchers demonstrated that this sequence is critical for VLP production. nih.gov Specifically, mutating the F24 and P25 residues severely reduced particle release, pinpointing them as key functional residues. nih.gov These assays provide a robust system for screening mutations and understanding the structure-function relationships within the M protein. nih.gov
Future Directions in Muv M Protein Research
Pursuit of High-Resolution Structural Elucidation of MuV M Protein
A significant hurdle in understanding the precise mechanisms of MuV assembly is the lack of a high-resolution structure of the full-length M protein. While the structures of other MuV proteins, such as the fusion (F) protein core and the nucleocapsid-binding domain of the phosphoprotein (P), have been determined, the M protein's structure remains elusive. nih.govnih.gov This is likely due to the protein's inherent flexibility and its association with cellular membranes, which complicates crystallization and other structural biology techniques.
Future efforts will likely focus on employing advanced techniques such as cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET). These methods are well-suited for studying large, flexible complexes and membrane-associated proteins in a near-native state. biorxiv.orgnih.gov Combining these approaches with computational modeling and biochemical assays will be crucial to generate a detailed atomic model of the M protein. This will provide invaluable insights into how it folds, oligomerizes, and interacts with other viral and host components.
Comprehensive Mapping of M Protein's Interactome (Viral and Host)
The M protein acts as a central hub, connecting the viral ribonucleoprotein (RNP) complex with the viral glycoproteins embedded in the host cell membrane. wikipedia.orgasm.org A comprehensive understanding of these interactions is essential for deciphering the assembly process.
Viral Protein Interactions: Studies have shown that the efficient production of virus-like particles (VLPs) requires the co-expression of the M protein with the nucleocapsid (N) and fusion (F) proteins. nih.gov The interaction between the M and N proteins is thought to be crucial for recruiting the RNP to the budding site. asm.org Future research should focus on identifying the specific domains and residues involved in these interactions. Mutagenesis studies, coupled with co-immunoprecipitation and VLP assays, can pinpoint the critical contact points. For instance, a sequence near the N-terminus of the M protein, 24-FPVI-27, has been identified as important for budding, and mutating these residues inhibits VLP production. nih.gov
Host Protein Interactions: The M protein also hijacks host cellular machinery to facilitate viral budding. It has been shown to interact with components of the endosomal sorting complex required for transport (ESCRT) pathway, such as Vps4A and Chmp4b, which are involved in membrane scission. nih.gov Additionally, interactions with host proteins like 14-3-3 and angiomotin-like 1 (AMOTL1) have been reported. researchgate.netresearchgate.net The interaction with 14-3-3 protein appears to negatively regulate virus budding. researchgate.net A comprehensive map of the M protein's host interactome can be generated using techniques like yeast two-hybrid screening, affinity purification-mass spectrometry (AP-MS), and proximity-dependent biotin (B1667282) identification (BioID). Understanding these interactions will reveal how the virus manipulates host pathways for its own benefit.
Table 1: Known and Potential Interactors of Mumps Virus M Protein
| Interacting Protein | Type | Function in Viral Life Cycle | Key Findings |
|---|---|---|---|
| Nucleocapsid (N) Protein | Viral | Links the RNP complex to the site of budding. wikipedia.orgasm.org | Co-expression with M and F proteins is crucial for efficient VLP production. nih.gov |
| Fusion (F) Protein | Viral | A major contributor to VLP formation. nih.gov | Co-expression with M and N proteins leads to maximum VLP production. nih.gov |
| Hemagglutinin-Neuraminidase (HN) Protein | Viral | Contributes to particle formation, but to a lesser extent than the F protein. nih.gov | Its cytoplasmic tail is thought to interact with the M protein. asm.org |
| ESCRT Pathway Proteins (e.g., Vps4A, Chmp4b) | Host | Facilitate the final scission of the budding virion from the host cell membrane. wikipedia.orgnih.gov | Dominant-negative versions of these proteins inhibit mumps VLP production. nih.gov |
| 14-3-3 Protein | Host | Negatively regulates virus budding. researchgate.net | Interacts with the M protein, and disruption of this interaction increases virion release. researchgate.net |
| Angiomotin-like 1 (AMOTL1) | Host | Potential role in linking M protein to ubiquitin ligases. researchgate.net | Mumps M protein binds to AMOTL1. researchgate.net |
| Rab11 | Host | Involved in the transport of viral components to the apical membrane. asm.org | Disruption of Rab11 function impairs the apical accumulation of the M protein. asm.org |
Exploration of MuV M Protein as a Mechanistic Target for Antiviral Strategies
The central role of the M protein in virus assembly makes it an attractive target for the development of novel antiviral drugs. Currently, there are no specific antiviral treatments for mumps. oup.comfrontiersin.org Strategies targeting the M protein could disrupt the viral life cycle at a critical stage.
Future research in this area could focus on:
High-throughput screening: Developing assays to screen for small molecules that inhibit M protein function. This could involve monitoring the disruption of M protein interactions with other viral or host proteins, or inhibiting M protein-mediated VLP formation.
Targeting protein-protein interactions: Designing peptides or small molecules that mimic the binding domains of the M protein's interaction partners (e.g., the N protein or ESCRT components) could competitively inhibit these crucial interactions.
Inhibiting M protein oligomerization: If the M protein needs to form oligomers to function, compounds that prevent this self-association could be effective antivirals.
Exploiting the M protein's pro-apoptotic potential: Recent studies have suggested that the M protein can induce apoptosis in cancer cells, potentially through a BH3-like motif that interacts with the pro-apoptotic protein Bax. nih.govresearchgate.netplos.org Further investigation into this mechanism could lead to the development of M protein-based cancer therapies and might also provide insights into its role in viral pathogenesis.
Deepening the Understanding of M Protein's Molecular Contribution to Viral Tropism and Persistence
Mumps virus exhibits a unique tropism for glandular and neural tissues, and can establish persistent infections. nih.govnih.govmdpi.com While the roles of the surface glycoproteins in receptor binding are well-established determinants of tropism, the M protein's contribution is less clear. nih.govmdpi.com
Future research should investigate:
The role of M protein in polarized budding: In polarized epithelial cells, MuV is released from the apical surface. The M protein accumulates at this surface, a process that is dependent on the Rab11-mediated transport system. asm.org Understanding how the M protein is directed to specific membrane domains could reveal its role in the tissue-specific spread of the virus.
M protein's involvement in neurovirulence: Studies using recombinant viruses have shown that the combination of the nucleoprotein and matrix protein from a neurovirulent strain can significantly impact neuroattenuation. asm.org Further research is needed to dissect the specific contribution of the M protein to the neurotropic properties of the virus.
The M protein's role in persistent infections: During persistent infection, viral replication factories exist as liquid-like condensates. biorxiv.orgnih.gov The M protein is involved in the assembly and budding of virions from these sites. nih.gov Investigating how the M protein functions within these condensates and how its activity is regulated during the switch from persistent to active replication could shed light on the mechanisms of viral persistence and reactivation. biorxiv.orgnih.gov
Q & A
Q. How do antigenic variations in surface glycoproteins (HN/F) influence M protein stability in vaccine-resistant strains?
- Methodological Answer : Co-immunoprecipitation assays reveal M protein’s reduced binding to HN/F in genotype G strains. Pseudotyped viruses with chimeric HN/F-M combinations quantify budding efficiency (↓30% in vaccine-resistant strains), validated by electron microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
